molecular formula C7H5BrF3NS B12851499 5-Bromo-2-(trifluoromethylthio)aniline

5-Bromo-2-(trifluoromethylthio)aniline

Cat. No.: B12851499
M. Wt: 272.09 g/mol
InChI Key: IABMSAKYOXNHCA-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethylthio)aniline: is an organic compound with the molecular formula C7H5BrF3NS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethylthio)aniline typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromoaniline.

    Introduction of Trifluoromethylthio Group: The trifluoromethylthio group is introduced using a reagent such as trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethylthio)aniline: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3).

Major Products Formed

    Substitution: Formation of substituted anilines or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-2-(trifluoromethylthio)aniline: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethylthio)aniline depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity.

    Material Properties: In materials science, its unique electronic properties are exploited to develop materials with specific conductivity or optical characteristics.

Comparison with Similar Compounds

5-Bromo-2-(trifluoromethylthio)aniline: can be compared with other similar compounds:

These comparisons highlight the unique properties of This compound , particularly its trifluoromethylthio group, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C7H5BrF3NS

Molecular Weight

272.09 g/mol

IUPAC Name

5-bromo-2-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C7H5BrF3NS/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2

InChI Key

IABMSAKYOXNHCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)SC(F)(F)F

Origin of Product

United States

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